Benzaldehyd-Phenylhydrazon

Übersicht

Beschreibung

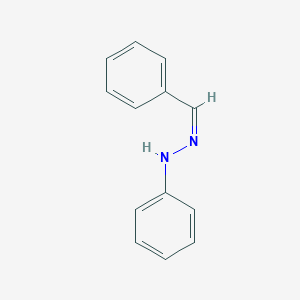

Benzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Benzaldehyde phenylhydrazone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of dyes, pigments, and other fine chemicals

Biochemische Analyse

Biochemical Properties

Benzaldehyde phenylhydrazone is known to participate in biochemical reactions, particularly in the formation of Schiff base–metal complexes . These complexes have been associated with a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and antitubercular activities

Cellular Effects

Benzaldehyde phenylhydrazone has been found to have effects on cellular antioxidation . It has been suggested that it disrupts cellular antioxidation systems, which could potentially be an effective method for controlling fungal pathogens

Molecular Mechanism

The molecular mechanism of Benzaldehyde phenylhydrazone involves a nucleophilic addition-elimination reaction . The compound first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) . This mechanism allows Benzaldehyde phenylhydrazone to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the compound undergoes a reaction to form an aminomethanol intermediate, followed by dehydration

Metabolic Pathways

It is known that the compound can chelate Fe(III) from cells, which is essential in metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzaldehyde phenylhydrazone is typically synthesized through the condensation reaction between benzaldehyde and phenylhydrazine. The reaction is carried out in an ethanol solution at room temperature. The general reaction is as follows:

C₆H₅CHO+C₆H₅NHNH₂→C₆H₅CH=N-NHC₆H₅+H₂O

The reaction involves the formation of an intermediate aminomethanol, which subsequently dehydrates to form the hydrazone product .

Industrial Production Methods: In industrial settings, the synthesis of benzaldehyde phenylhydrazone can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient separation techniques to isolate the product. The purity of the compound is typically ensured through recrystallization and chromatographic methods .

Analyse Chemischer Reaktionen

Types of Reactions: Benzaldehyde phenylhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines.

Reduction: It can be reduced to form the corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed.

Major Products Formed:

Oxidation: Formation of azines.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydrazones.

Wirkmechanismus

The mechanism of action of benzaldehyde phenylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The formation of hydrazone derivatives is a key step in its mechanism, which involves nucleophilic addition followed by elimination reactions .

Vergleich Mit ähnlichen Verbindungen

- Benzalphenylhydrazine

- Benzylidenephenylhydrazine

- Diphenylhydrazone

- N-Phenyl-N’-benzylidenehydrazine

Comparison: Benzaldehyde phenylhydrazone is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and reactivity patterns, making it valuable in specific synthetic applications. Its ability to form stable hydrazone derivatives sets it apart from other related compounds .

Biologische Aktivität

Benzaldehyde phenylhydrazone (BPH), a compound formed from the reaction of benzaldehyde and phenylhydrazine, has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis methods, and relevant case studies associated with BPH.

Chemical Structure and Properties

Benzaldehyde phenylhydrazone has the molecular formula and a molecular weight of 196.25 g/mol. It typically appears as a white to light yellow crystalline solid with a melting point of approximately 156 °C. The compound is stable under standard conditions but is sensitive to moisture, necessitating careful storage under inert gas environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.25 g/mol |

| Physical State | Solid |

| Melting Point | 156 °C |

| Purity | >98.0% (HPLC) |

Synthesis of Benzaldehyde Phenylhydrazone

The synthesis of BPH involves a nucleophilic addition reaction where the nitrogen atom of phenylhydrazine attacks the electrophilic carbon atom of benzaldehyde's carbonyl group, leading to the formation of a hydrazone. The reaction can be catalyzed by acids and is influenced by pH levels, which affect the kinetics of the reaction .

Biological Activities

Benzaldehyde phenylhydrazone exhibits several notable biological activities:

- Antioxidant Properties : BPH has been shown to possess significant antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.

- Anticancer Activity : Various derivatives of BPH have demonstrated potential anticancer effects. Studies indicate that these compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis (programmed cell death) and cell cycle arrest . For instance, derivatives have been synthesized and evaluated for their ability to target cancer cell lines effectively.

- Antibacterial Activity : Research has identified BPH and its derivatives as promising candidates for antibacterial agents. They exhibit selective activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve the regulation of gene expression related to metabolism and virulence in bacteria .

- Anticonvulsant Activity : Some studies have reported that BPH derivatives possess anticonvulsant properties, demonstrating significant effects in animal models at specific dosages .

Case Studies

- Anticancer Evaluation : A study assessed the anticancer potential of BPH derivatives against different cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis, showcasing their potential as therapeutic agents.

- Antibacterial Mechanism Investigation : A series of benzaldehyde Schiff bases were synthesized, including BPH, and tested against bacterial strains. The findings revealed that these compounds could inhibit bacterial growth by affecting gene expression associated with key metabolic pathways .

- Formazan Derivatives Synthesis : Research involving the synthesis of formazan derivatives from BPH highlighted its versatility in forming new compounds with enhanced biological activities, including notable antibacterial effects .

Eigenschaften

CAS-Nummer |

588-64-7 |

|---|---|

Molekularformel |

C13H12N2 |

Molekulargewicht |

196.25 g/mol |

IUPAC-Name |

N-[(Z)-benzylideneamino]aniline |

InChI |

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11- |

InChI-Schlüssel |

JGOAZQAXRONCCI-KAMYIIQDSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

Isomerische SMILES |

C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |

Key on ui other cas no. |

588-64-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzaldehyde phenylhydrazone?

A1: The molecular formula of benzaldehyde phenylhydrazone is C13H12N2. Its molecular weight is 196.25 g/mol.

Q2: How can I synthesize benzaldehyde phenylhydrazone?

A2: Benzaldehyde phenylhydrazone is easily synthesized by reacting benzaldehyde with phenylhydrazine in a suitable solvent like ethanol or methanol. []

Q3: What spectroscopic techniques are useful for characterizing benzaldehyde phenylhydrazone?

A3: Various techniques can be employed for characterization, including:

- IR spectroscopy: This reveals characteristic bands for C=N, N=N, and N-H stretches, providing information about the functional groups present. [, , ]

- UV-Vis spectroscopy: This displays characteristic absorption bands corresponding to π–π and n–π electronic transitions, offering insights into the conjugated system. [, ]

- NMR spectroscopy (1H and 13C): This provides detailed information about the structure and environment of hydrogen and carbon atoms within the molecule. [, ]

- Mass spectrometry: This helps determine the molecular weight and fragmentation pattern, confirming the compound's identity. []

Q4: How does the structure of benzaldehyde phenylhydrazone influence its reactivity?

A4: The presence of the azohydrazone group (-N=N-C=N-NH-) makes benzaldehyde phenylhydrazone a good chelating agent, capable of forming complexes with various metal ions. [, , ] The conjugated system within the molecule also makes it susceptible to electrophilic attack and cycloaddition reactions. [, , , ]

Q5: Can benzaldehyde phenylhydrazone be used to synthesize heterocycles?

A5: Yes, it serves as a versatile precursor for synthesizing various heterocycles. For instance, reactions with diketene yield pyrazolidin-3-one derivatives, highlighting its use in constructing five-membered rings. [] It can also react with dimethyl acetylenedicarboxylate to form pyrazole derivatives. []

Q6: What happens when benzaldehyde phenylhydrazone is treated with lead tetra-acetate?

A6: Oxidation with lead tetra-acetate leads to the formation of nitrilimines, reactive intermediates that can be trapped with dipolarophiles like acrylonitrile to yield pyrazoles. This reaction highlights the utility of benzaldehyde phenylhydrazone in generating 1,3-dipoles for heterocyclic synthesis. []

Q7: Does benzaldehyde phenylhydrazone exhibit any interesting photochemical behavior?

A7: Yes, it exhibits photochromism, meaning it undergoes reversible color change upon exposure to light. This property stems from its ability to form a red-colored formazan upon irradiation, which can then revert to the original compound in the dark. [, ]

Q8: How does benzaldehyde phenylhydrazone react with mercury(II) acetate?

A8: Treatment with mercury(II) acetate leads to mercuriation at the ortho position of the N-phenyl ring. Kinetic studies suggest that this reaction proceeds through an internal cyclometallation process involving the hydrazone imino-moiety. []

Q9: Have computational methods been used to study benzaldehyde phenylhydrazone?

A9: Yes, computational chemistry plays a vital role in understanding the electronic structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations are frequently used to predict its molecular geometry, electronic transitions, and nonlinear optical properties. [, ]

Q10: How do substituents affect the properties of benzaldehyde phenylhydrazone derivatives?

A10: Introducing electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the compound's properties. For instance, studies have explored how substituents affect the first hyperpolarizability, a crucial parameter for nonlinear optical applications. [, ] Additionally, the position and nature of substituents impact the compound's photochromic behavior and its reactivity in various chemical transformations. [, ]

Q11: Are there any applications of benzaldehyde phenylhydrazone in materials science?

A11: Its ability to form complexes with metal ions makes it a potential building block for synthesizing metal-organic frameworks (MOFs), a class of porous materials with diverse applications in catalysis, gas storage, and sensing. [] Additionally, its photochromic properties make it a candidate for developing light-sensitive materials.

Q12: What are some future directions for research on benzaldehyde phenylhydrazone?

A12:

- Exploration of its biological activity: While some studies have investigated the biological activities of formazan derivatives, further research is needed to explore the potential of benzaldehyde phenylhydrazone and its analogs in medicinal chemistry. []

- Development of novel synthetic methodologies: New and efficient synthetic routes to benzaldehyde phenylhydrazone derivatives with tailored properties are crucial for expanding their applications. []

- Understanding its environmental fate and impact: As with any chemical compound, investigating its environmental persistence, degradation pathways, and potential toxicity is vital for responsible development and utilization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.